

Spectroscopic Characterization of (S)-2,3-dimethylpentane: A Technical Guide

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Compound of Interest

Compound Name: (S)-2,3-dimethylpentane

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Introduction

(S)-2,3-dimethylpentane is a chiral branched alkane, a member of the heptane isomers. As with many chiral molecules, its spectroscopic characterization is crucial for identification, purity assessment, and structural elucidation in various fields, including organic synthesis, drug development, and materials science. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(S)-2,3-dimethylpentane**. Detailed experimental protocols for acquiring these spectra are also presented. In an achiral environment, the spectroscopic data for the (S)-enantiomer is identical to its (R)-enantiomer and the racemic mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule. For **(S)-2,3-dimethylpentane**, both ^1H and ^{13}C NMR spectra provide key insights into its structure.

^1H NMR Spectroscopy

The ^1H NMR spectrum of 2,3-dimethylpentane is complex due to the presence of multiple, chemically similar protons and the chirality of the molecule, which can lead to diastereotopic protons.^[1] Protons in alkanes typically resonate in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.^[2] The spectrum is expected to show overlapping signals, making detailed analysis challenging without advanced techniques like 2D NMR.^[1]

Table 1: Predicted ^1H NMR Data for (S)-2,3-dimethylpentane

| Protons | Chemical Shift (δ , ppm) Range | Multiplicity |
|---------------------------|---|------------------|
| CH_3 (primary) | 0.7 - 1.3 | Doublet, Triplet |
| CH_2 (secondary) | 1.2 - 1.6 | Multiplet |
| CH (tertiary) | 1.4 - 1.8 | Multiplet |

Note: The actual spectrum may show more complex splitting patterns due to second-order effects and diastereotopicity.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of 2,3-dimethylpentane is notable for its display of seven distinct signals, indicating that all seven carbon atoms are chemically non-equivalent.[3] This non-equivalence arises from the absence of a plane of symmetry in the molecule due to the chiral center at C3.[3]

Table 2: ^{13}C NMR Data for 2,3-dimethylpentane

| Carbon Atom | Chemical Shift (δ , ppm) |
|-------------------|----------------------------------|
| C1 | 11.5 |
| C2- CH_3 | 15.7 |
| C3- CH_3 | 19.3 |
| C4 | 25.5 |
| C5 | 29.4 |
| C2 | 34.8 |
| C3 | 36.7 |

Data sourced from publicly available spectral databases.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For an alkane like 2,3-dimethylpentane, the IR spectrum is characterized by absorptions corresponding to C-H and C-C bond vibrations.^{[4][5]} The absence of significant peaks outside of these regions confirms the alkane nature of the molecule.^[4]

Table 3: Key IR Absorption Bands for 2,3-dimethylpentane

| Vibrational Mode | Wavenumber (cm ⁻¹) | Intensity |
|--|--------------------------------|-----------|
| C-H stretching | 2940 - 2880 | Strong |
| C-H bending (CH ₂ and CH ₃) | 1480 - 1365 | Strong |
| C-C skeletal vibrations | 1175 - 1140 and 840 - 790 | Strong |

Data sourced from the NIST Chemistry WebBook and other spectroscopic resources.^{[4][6]}

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,3-dimethylpentane (molar mass = 100.20 g/mol), the electron ionization (EI) mass spectrum shows a molecular ion peak ([M]⁺) at m/z 100.^{[7][8]} The fragmentation pattern is characteristic of branched alkanes, with cleavage of C-C bonds leading to the formation of stable carbocations.^{[7][9]}

Table 4: Major Fragments in the Mass Spectrum of 2,3-dimethylpentane

| m/z | Relative Intensity | Proposed Fragment |
|-----|--------------------|--|
| 100 | Moderate | [C ₇ H ₁₆] ⁺ (Molecular Ion) |
| 71 | High | [C ₅ H ₁₁] ⁺ |
| 57 | High | [C ₄ H ₉] ⁺ |
| 43 | Base Peak (100%) | [C ₃ H ₇] ⁺ |
| 29 | Moderate | [C ₂ H ₅] ⁺ |

Data sourced from the NIST Chemistry WebBook.[8]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** Dissolve 5-10 mg of **(S)-2,3-dimethylpentane** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube.[10] Add a small amount of tetramethylsilane (TMS) to serve as an internal standard ($\delta = 0.00$ ppm).[1]
- **Instrument Setup:** Place the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[10]
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary.[11] Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[12]
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Calibrate the chemical shift scale using the TMS signal. For ^1H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

- **Sample Preparation (Neat Liquid):** As 2,3-dimethylpentane is a liquid, the spectrum can be obtained from a thin film. Place one drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[10]
- **Background Spectrum:** Acquire a background spectrum of the empty spectrometer to subtract contributions from atmospheric CO_2 and H_2O .[10]

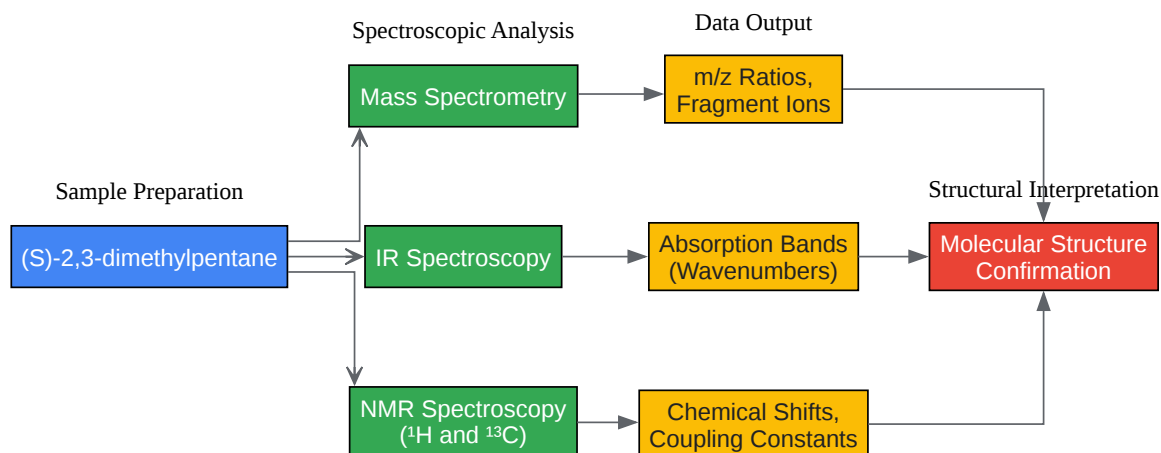
- **Sample Spectrum:** Place the salt plates with the sample in the spectrometer's sample holder and acquire the IR spectrum. A typical range is 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands and compare them to known values for alkanes.

Mass Spectrometry (MS)

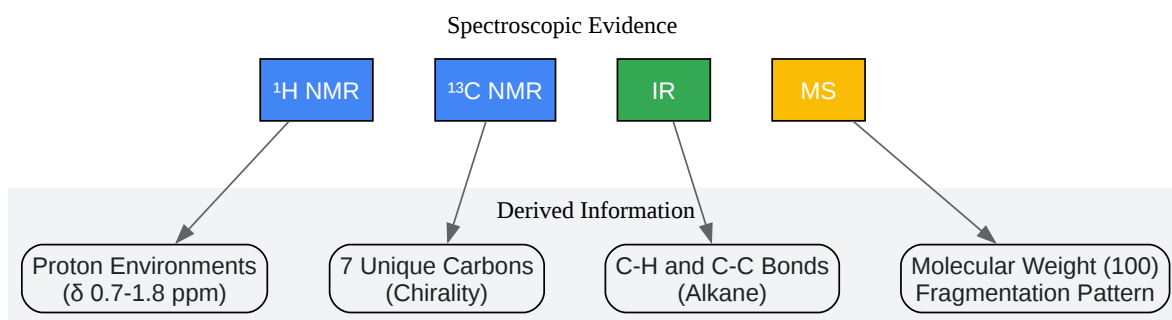
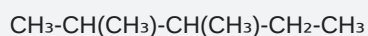
- **Sample Introduction:** Introduce a small amount of the volatile sample into the mass spectrometer, typically via a gas chromatography (GC) inlet for separation and purification before ionization.[\[10\]](#)
- **Ionization:** Use electron ionization (EI) with a standard energy of 70 eV to ionize the sample molecules.[\[10\]](#)
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[\[13\]](#)
- **Detection:** A detector records the abundance of each ion at a specific m/z value.[\[13\]](#)
- **Data Analysis:** The resulting mass spectrum is plotted as relative intensity versus m/z . Identify the molecular ion peak and the major fragment ions.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the spectroscopic data and the molecular structure of **(S)-2,3-dimethylpentane**.



Molecular Structure of (S)-2,3-dimethylpentane

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